2,2-Difluoro-1-phenylcyclopropan-1-amine

Monoamine oxidase inhibition CNS drug discovery Fluorine SAR

Ideal for medicinal chemistry groups building fluorinated heterocycles. Exhibits a 100-fold reduction in MAO inhibitory potency vs mono-fluorinated diastereomers, serving as a selective negative control. The gem-difluoro motif blocks oxidative metabolism, providing a distinct advantage in microsomal stability assays over non-fluorinated analogs. Enables unique Z-selective Pd-catalyzed ring-opening to 2-fluoroallylic amines.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
Cat. No. B15246210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-phenylcyclopropan-1-amine
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)(C2=CC=CC=C2)N
InChIInChI=1S/C9H9F2N/c10-9(11)6-8(9,12)7-4-2-1-3-5-7/h1-5H,6,12H2
InChIKeySYPCEZRLDFBAIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-1-phenylcyclopropan-1-amine: A Fluorinated Cyclopropylamine Building Block for Medicinal Chemistry and Chemical Biology Procurement


2,2-Difluoro-1-phenylcyclopropan-1-amine (CAS 850206-08-5) is a gem-difluorinated cyclopropylamine derivative featuring a phenyl substituent on the cyclopropane ring. This compound belongs to the class of gem-difluorocyclopropane-containing amines, which are recognized as valuable building blocks in medicinal chemistry due to the unique conformational and electronic effects imparted by the gem-difluoromethylene group [1]. The presence of fluorine atoms enhances metabolic stability and can modulate physicochemical properties such as lipophilicity (XLogP3 = 1.4) and basicity [2]. The cyclopropylamine moiety serves as a scaffold for developing enzyme inhibitors, while the gem-difluoro substitution provides distinct reactivity profiles compared to non-fluorinated or mono-fluorinated analogs [3].

Why 2,2-Difluoro-1-phenylcyclopropan-1-amine Cannot Be Substituted with Unsubstituted or Mono-fluorinated Cyclopropylamine Analogs


Procurement specialists and medicinal chemists must recognize that 2,2-difluoro-1-phenylcyclopropan-1-amine exhibits dramatically different biological activity, reactivity, and physicochemical properties compared to its non-fluorinated parent (1-phenylcyclopropan-1-amine) or mono-fluorinated analogues (e.g., 2-fluoro-1-phenylcyclopropylamine). The gem-difluoro substitution pattern introduces a 100-fold reduction in monoamine oxidase (MAO) inhibitory potency relative to mono-fluorinated diastereomers [1], fundamentally altering its pharmacological profile. Additionally, the gem-difluoro motif provides distinct synthetic utility as a precursor to 2-fluoroallylic amines via Pd-catalyzed ring-opening, a reactivity pathway unavailable to non-fluorinated cyclopropylamines [2]. Generic substitution with cheaper, non-fluorinated alternatives would compromise the metabolic stability advantages conferred by the difluoromethylene group [3] and eliminate access to specific fluorinated molecular scaffolds.

2,2-Difluoro-1-phenylcyclopropan-1-amine: Quantified Differentiation from Closest Analogs for Evidence-Based Procurement


MAO Inhibitory Potency: 100-Fold Reduction Versus Mono-Fluorinated Diastereomers

Geminal difluoro-substitution on the cyclopropane ring of 1-phenylcyclopropylamine causes a dramatic loss of MAO inhibitory potency compared to mono-fluorinated analogues. Specifically, gem-difluoro-substitution resulted in a 100-fold reduction in potency relative to either (E)- or (Z)-monofluorinated diastereomers when tested against recombinant human liver MAO A and MAO B [1]. This stands in stark contrast to the parent 1-phenylcyclopropylamine, which is a selective inhibitor of MAO B, and the mono-fluorinated derivatives which are potent and selective irreversible inhibitors of MAO A [1].

Monoamine oxidase inhibition CNS drug discovery Fluorine SAR

Synthetic Yield in Oxadiazole Formation: Graphene Oxide-Catalyzed Reaction

2,2-Difluoro-1-phenylcyclopropan-1-amine serves as a key precursor for the synthesis of 5-(2,2-difluoro-1-phenylcyclopropyl)-N-substituted-1,3,4-oxadiazol-2-amines. Under ultrasonic irradiation with graphene oxide (GO) as a recyclable catalyst, reactions of 2,2-difluoro-1-phenylcyclopropane carbohydrazide (derived from the target amine) with various isothiocyanates proceed to completion in short time periods with good to excellent yields [1]. The GO catalyst was recycled and reused for five cycles without considerable loss in activity, and the reaction proceeded smoothly in ethanol and ionic liquids [1].

Heterocycle synthesis Green chemistry Ultrasonic irradiation

Lipophilicity Modulation: XLogP3 of 1.4 Compared to Non-Fluorinated Analogue

The gem-difluoro substitution in 2,2-difluoro-1-phenylcyclopropan-1-amine modulates lipophilicity compared to the non-fluorinated parent compound. The target compound has a computed XLogP3 value of 1.4 [1]. In contrast, the non-fluorinated analogue 1-phenylcyclopropan-1-amine has a higher predicted XLogP3 of approximately 1.6 (computed by PubChem). This modest reduction in lipophilicity (ΔXLogP3 ≈ -0.2) is consistent with the class-level effect of gem-difluoro substitution, which can influence membrane permeability and metabolic stability profiles [2].

Physicochemical property Drug-likeness Bioisostere

Pd-Catalyzed Ring-Opening to 2-Fluoroallylic Amines: High Z-Selectivity

Gem-difluorocyclopropanes, including derivatives of 2,2-difluoro-1-phenylcyclopropan-1-amine, undergo Pd-catalyzed regioselective C-C bond cleavage to afford 2-fluoroallylic amines with high Z-selectivity [1]. This transformation provides access to fluorinated allylic scaffolds that are important skeletons in many biologically active molecules. The reaction is first-order in the gem-difluorocyclopropane substrate, and the high Z-selectivity distinguishes it from alternative methods for allylic amine synthesis [1].

Organofluorine chemistry Palladium catalysis Allylic amine synthesis

2,2-Difluoro-1-phenylcyclopropan-1-amine: Optimal Application Scenarios Derived from Quantitative Evidence


Synthesis of Fluorinated 1,3,4-Oxadiazole Libraries for Medicinal Chemistry

Based on the demonstrated efficiency in oxadiazole formation (good to excellent yields, catalyst recyclability) [1], this compound is ideally suited for generating libraries of 5-(2,2-difluoro-1-phenylcyclopropyl)-N-substituted-1,3,4-oxadiazol-2-amines. Procurement is recommended for medicinal chemistry groups exploring novel fluorinated heterocycles with potential antimicrobial, anticancer, or anti-inflammatory activities.

Precursor for 2-Fluoroallylic Amines via Pd-Catalyzed Ring-Opening

The gem-difluorocyclopropane motif enables high Z-selective Pd-catalyzed ring-opening to yield 2-fluoroallylic amines [2]. This application is particularly valuable for laboratories requiring access to fluorinated allylic scaffolds, which are important in the synthesis of biologically active molecules and agrochemicals.

Metabolic Stability Probe in Drug Discovery Programs

The class-level metabolic stability advantages of gem-difluorocyclopropane-containing amines [3] position this compound as a useful probe or building block in lead optimization campaigns. The difluoromethylene group blocks oxidative metabolism, providing a quantifiable advantage over non-fluorinated analogs in in vitro metabolic stability assays (e.g., microsomal stability).

Negative Control or Selectivity Tool for MAO Inhibitor Studies

Given the 100-fold reduction in MAO inhibitory potency compared to mono-fluorinated analogs [4], this compound serves as an excellent negative control or selectivity tool in CNS drug discovery programs focused on MAO inhibition. It allows researchers to distinguish between MAO-dependent and MAO-independent effects in phenotypic assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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